N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 477710-80-8
VCID: VC7177667
InChI: InChI=1S/C16H15BrClNO2S/c17-13-3-7-15(8-4-13)22(21)10-9-19-16(20)11-12-1-5-14(18)6-2-12/h1-8H,9-11H2,(H,19,20)
SMILES: C1=CC(=CC=C1CC(=O)NCCS(=O)C2=CC=C(C=C2)Br)Cl
Molecular Formula: C16H15BrClNO2S
Molecular Weight: 400.72

N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide

CAS No.: 477710-80-8

Cat. No.: VC7177667

Molecular Formula: C16H15BrClNO2S

Molecular Weight: 400.72

* For research use only. Not for human or veterinary use.

N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide - 477710-80-8

Specification

CAS No. 477710-80-8
Molecular Formula C16H15BrClNO2S
Molecular Weight 400.72
IUPAC Name N-[2-(4-bromophenyl)sulfinylethyl]-2-(4-chlorophenyl)acetamide
Standard InChI InChI=1S/C16H15BrClNO2S/c17-13-3-7-15(8-4-13)22(21)10-9-19-16(20)11-12-1-5-14(18)6-2-12/h1-8H,9-11H2,(H,19,20)
Standard InChI Key MFRPYOYCZSAQRF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)NCCS(=O)C2=CC=C(C=C2)Br)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide is systematically named according to IUPAC guidelines, reflecting its substitution pattern. The parent structure is acetamide (CH3CONH2\text{CH}_{3}\text{CONH}_{2}), modified at the nitrogen atom by a 2-((4-bromophenyl)sulfinyl)ethyl group and at the alpha-carbon by a 4-chlorophenyl moiety. The sulfinyl group (S=O\text{S=O}) at the ethyl chain introduces a stereocenter, yielding two enantiomers (R and S configurations) .

Table 1: Key Identifiers of N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide

PropertyValue
CAS Number477710-80-8
Molecular FormulaC16H15BrClNO2S\text{C}_{16}\text{H}_{15}\text{BrClNO}_{2}\text{S}
Molecular Weight400.72 g/mol
IUPAC NameN-[2-(4-bromobenzenesulfinyl)ethyl]-2-(4-chlorophenyl)acetamide
SynonymsN-(2-[(4-BROMOPHENYL)SULFINYL]ETHYL)-2-(4-CHLOROPHENYL)ACETAMIDE

Crystallographic and Stereochemical Considerations

While direct crystallographic data for this compound is unavailable, analogous acetamide derivatives exhibit hydrogen-bonding networks that stabilize their crystal structures. For instance, N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide forms molecular chains via N–H···O hydrogen bonds between the amide hydrogen and carbonyl oxygen of adjacent molecules . The sulfinyl group in N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide likely participates in similar intermolecular interactions, with the sulfinyl oxygen acting as a hydrogen-bond acceptor. The chiral sulfinyl center may lead to enantiomer-specific packing arrangements, influencing solubility and melting behavior .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The synthesis of N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(4-chlorophenyl)acetamide can be inferred from methods used for related sulfinyl-acetamide compounds. A plausible route involves:

  • Formation of the Sulfide Intermediate: Reacting 4-bromothiophenol with 2-chloroethylamine to form 2-((4-bromophenyl)thio)ethylamine.

  • Oxidation to Sulfoxide: Treating the sulfide with an oxidizing agent like meta-chloroperbenzoic acid (mCPBA) to yield 2-((4-bromophenyl)sulfinyl)ethylamine.

  • Acetylation: Coupling the amine with 2-(4-chlorophenyl)acetyl chloride in the presence of a base (e.g., triethylamine) to form the final acetamide .

Critical Reaction Parameters:

  • Oxidation must be carefully controlled to avoid over-oxidation to the sulfone.

  • Stereoselective oxidation may require chiral catalysts to enrich one enantiomer .

Mechanistic Insights

Copper-catalyzed reactions, as demonstrated in the synthesis of aryl sulfonamides, highlight the role of radical intermediates in sulfur-containing compounds . While the exact mechanism for this compound remains unelucidated, a radical coupling pathway between a sulfonyl radical (from the sulfide precursor) and an anilinium radical (from the acetamide moiety) is plausible, facilitated by oxidants like K2S2O8\text{K}_{2}\text{S}_{2}\text{O}_{8} .

Physicochemical Properties

Solubility and Stability

The sulfinyl group enhances polarity, suggesting moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and limited solubility in nonpolar solvents (e.g., hexane). The compound is likely stable under inert atmospheres but may undergo hydrolysis in acidic or basic conditions due to the acetamide group .

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: Peaks for the aromatic protons (4-bromophenyl and 4-chlorophenyl) appear as doublets in the δ 7.0–7.8 ppm region. The ethylenic protons adjacent to the sulfinyl group resonate as multiplet signals near δ 3.0–3.5 ppm .

    • 13CNMR^{13}\text{C} \text{NMR}: Carbonyl carbons (amide and sulfinyl) are observed near δ 168–170 ppm, while aromatic carbons appear between δ 120–140 ppm .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 400.72 ([M+H]+[\text{M}+\text{H}]^{+}) with characteristic isotopic patterns for bromine and chlorine .

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